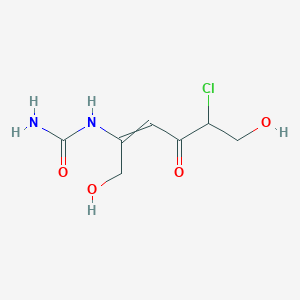![molecular formula C23H20N2O7 B12600227 Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- CAS No. 647842-76-0](/img/structure/B12600227.png)
Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- is a complex organic compound characterized by its unique structure, which includes benzene rings substituted with nitrophenoxy and propenyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- typically involves multi-step organic reactions. One common method includes the nitration of phenol derivatives followed by etherification and alkylation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and etherification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to reduce nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzene derivatives, while reduction can produce amine-substituted benzene compounds.
Applications De Recherche Scientifique
Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mécanisme D'action
The mechanism of action for Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- involves its interaction with molecular targets such as enzymes or receptors. The nitrophenoxy groups can participate in hydrogen bonding and electrostatic interactions, while the propenyloxy group may facilitate binding to hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 2-methyl-1,4-bis(4-nitrophenoxy): Similar structure but with a methyl group instead of a propenyloxy group.
Benzene, 1,3-bis(4-nitrophenoxy): Lacks the propenyloxy group and has different substitution patterns on the benzene ring.
Uniqueness
Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- is unique due to the presence of both nitrophenoxy and propenyloxy groups, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
647842-76-0 |
|---|---|
Formule moléculaire |
C23H20N2O7 |
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
2,4-bis[(4-nitrophenoxy)methyl]-1-prop-2-enoxybenzene |
InChI |
InChI=1S/C23H20N2O7/c1-2-13-30-23-12-3-17(15-31-21-8-4-19(5-9-21)24(26)27)14-18(23)16-32-22-10-6-20(7-11-22)25(28)29/h2-12,14H,1,13,15-16H2 |
Clé InChI |
WXHDEEDJUSSORC-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C=C(C=C1)COC2=CC=C(C=C2)[N+](=O)[O-])COC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


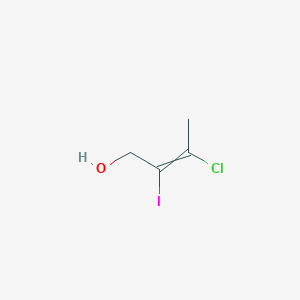
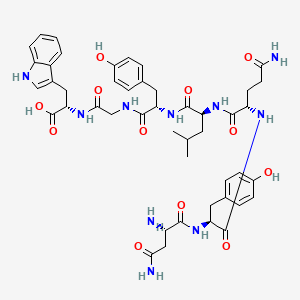

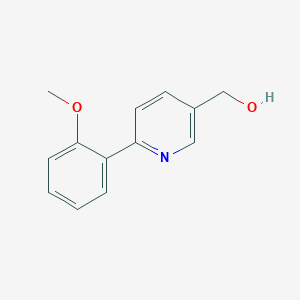
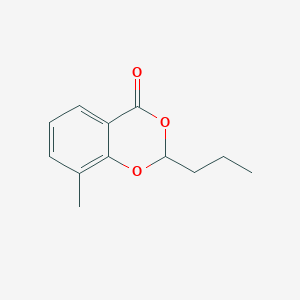
![Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro-](/img/structure/B12600187.png)
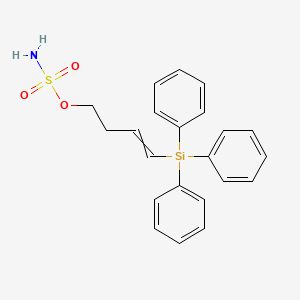

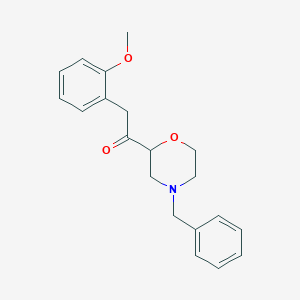
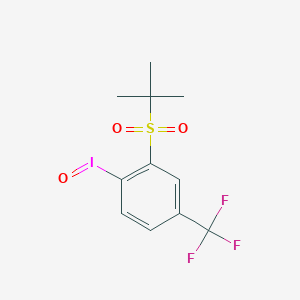
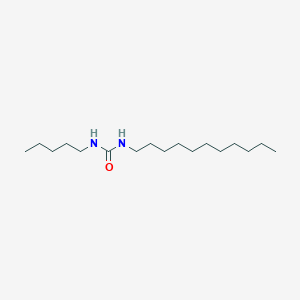
![2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12600212.png)

